N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDEl)] is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDEl)] typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the use of aminopyrazole and a suitable aldehyde or ketone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDEl)] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDEl)] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDEl)] involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: By inhibiting or activating specific enzymes, it can influence cellular pathways related to cancer progression, inflammation, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and applications.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with comparable properties and uses.
Uniqueness
N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDEl)] stands out due to its unique combination of photophysical properties and biological activity. Its ability to act as both a fluorescent probe and a bioactive molecule makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C30H20N6O4 |
---|---|
Molecular Weight |
528.5g/mol |
IUPAC Name |
N-(3-nitro-5-pyridin-3-yloxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C30H20N6O4/c37-30(32-22-14-23(36(38)39)16-25(15-22)40-24-12-7-13-31-19-24)27-18-29-33-26(20-8-3-1-4-9-20)17-28(35(29)34-27)21-10-5-2-6-11-21/h1-19H,(H,32,37) |
InChI Key |
CENIXTXHUDGZPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)NC4=CC(=CC(=C4)OC5=CN=CC=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)NC4=CC(=CC(=C4)OC5=CN=CC=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.